molecular formula C11H11N3O B12961542 5-Methoxyisoquinoline-1-carboximidamide

5-Methoxyisoquinoline-1-carboximidamide

Cat. No.: B12961542
M. Wt: 201.22 g/mol
InChI Key: NARWQIJZGXQTHM-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-1-carboximidamide is a synthetic organic compound featuring an isoquinoline core substituted with a methoxy group at the 5-position and a carboximidamide functional group at the 1-position. The methoxy group at the 5-position may influence electronic and steric properties, affecting solubility and metabolic stability.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-methoxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8-7(9)5-6-14-10(8)11(12)13/h2-6H,1H3,(H3,12,13)

InChI Key

NARWQIJZGXQTHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoquinoline-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Methoxylation: Isoquinoline is methoxylated to form 5-Methoxyisoquinoline.

    Carboximidamide Formation: The methoxyisoquinoline is then reacted with appropriate reagents to introduce the carboximidamide group at the 1-position.

Industrial Production Methods

Industrial production methods for 5-Methoxyisoquinoline-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Methoxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses on pyrazole-1-carboximidamide derivatives rather than isoquinoline analogs, key structural and functional parallels can be drawn to highlight trends in carboximidamide chemistry. Below is a comparative analysis based on substituent effects and core structural differences:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Position/Group Key Properties/Activities (from )
5-Methoxyisoquinoline-1-carboximidamide Isoquinoline 5-methoxy, 1-carboximidamide No direct data
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-methoxyphenyl, 3-phenyl Enhanced solubility due to electron-donating methoxy group; moderate antimicrobial activity
5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 2-methoxyphenyl, 3-phenyl Reduced steric hindrance; higher metabolic stability vs. 4-methoxy analog
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 4-chlorophenyl, 3-phenyl Increased lipophilicity; improved membrane permeability
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole 3-nitrophenyl, 3-phenyl Strong electron-withdrawing effects; potential cytotoxicity

Key Observations

This could enhance binding to planar biological targets (e.g., DNA or enzyme active sites) .

Substituent Effects: Methoxy Groups: In pyrazole derivatives, methoxy substituents at the para-position (e.g., compound 1) improve solubility but may reduce metabolic stability due to oxidative demethylation. Halogen/Nitro Groups: Chloro and nitro substituents (compounds 3, 9) increase lipophilicity and electron-withdrawing effects, which may enhance membrane penetration or target affinity. These trends could inform the design of isoquinoline derivatives with analogous substituents .

Carboximidamide Functionality: The carboximidamide group’s role in hydrogen bonding and charge interactions is consistent across both pyrazole and isoquinoline derivatives. However, its placement on the isoquinoline’s 1-position (vs. pyrazole’s 1-position) may alter spatial orientation in binding pockets, affecting selectivity .

Research Implications and Limitations

  • Biological Activity: Likely modulated by methoxy positioning and isoquinoline’s aromaticity.
  • Optimization Strategies : Introducing electron-withdrawing groups (e.g., nitro, chloro) or optimizing methoxy placement could enhance activity or stability.

Further studies synthesizing and testing this compound are critical to validate these hypotheses.

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